1-(Methylsulfanyl)cyclobutane-1-carboxylic acid

Descripción

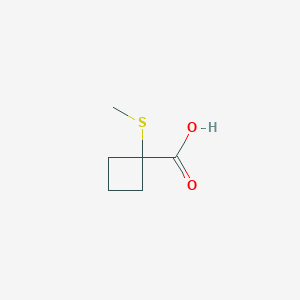

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a methylsulfanyl (-SMe) group and a carboxylic acid (-COOH) moiety at the same carbon position on the strained four-membered cyclobutane ring. This unique structure confers rigidity and distinct electronic properties, making it valuable in medicinal chemistry and materials science. The methylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the carboxylic acid enables salt formation or derivatization for further chemical modifications .

Propiedades

IUPAC Name |

1-methylsulfanylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRBKPXROSGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665658 | |

| Record name | 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35120-20-8 | |

| Record name | 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Typical Steps:

Step 1: Esterification

Cyclobutane-1-carboxylic acid is converted to its ester derivative (e.g., methyl or ethyl ester) under acidic or acidic-catalyzed conditions.Step 2: Introduction of Methylsulfanyl Group

The ester or activated intermediate is reacted with methylthiolating agents such as dimethylsulfate or methyl mercaptan derivatives in the presence of a base or catalyst to introduce the methylsulfanyl substituent at the 1-position of the cyclobutane ring.Step 3: Hydrolysis

The ester is hydrolyzed back to the carboxylic acid under acidic or basic conditions to yield the target compound.

This route benefits from the availability of starting materials and relatively mild reaction conditions, making it amenable to scale-up.

Patent-Documented Synthetic Route for Related Cyclobutane Carboxylic Acids

A Chinese patent (CN101555205B) details a novel preparation method for 3-oxo-1-cyclobutane-carboxylic acid, which shares structural similarity and synthetic challenges with this compound. The key steps include:

- Ketol formation and cyclization: Starting from 3-dichloroacetone, a ketol intermediate is formed via reaction with ethylene glycol, followed by cyclization with malonate esters.

- Hydrolysis under strong acidic conditions: The cyclized intermediates are hydrolyzed using 20-25% hydrochloric acid at 100 °C for 45-55 hours to afford the cyclobutane carboxylic acid.

Reaction Conditions and Yields (Representative Data from Patent):

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ketol formation | 3-dichloroacetone + ethylene glycol + p-TsOH | 100 °C | 6 hours | Not specified |

| Cyclization | Malonate esters (methyl, ethyl, or isopropyl) | Reflux | Not specified | Not specified |

| Hydrolysis | 20-25% HCl aqueous solution | 100 °C | 45-55 hours | 49.1 - 72.8 (varied by ester) |

This method emphasizes mild reaction conditions, commercially available raw materials, and cost-effectiveness. Although it targets 3-oxo derivatives, the methodology could be adapted for sulfur-substituted analogs by modifying the cyclization or functionalization steps.

Alkylation of Methionine Derivatives for Sulfur-Containing Cyclobutanes

A U.S. patent (US4367344A) describes a process for preparing sulfur-containing cyclopropane carboxylic acids via alkylation of methionine derivatives using dimethylsulfate and alkali metal alcoholates. This method involves:

- S-alkylation of methionine esters with dimethylsulfate to introduce methylsulfanyl groups.

- Cyclization using strong bases (e.g., sodium hydride) to form the cyclopropane ring.

- Saponification to yield the amino-cyclopropane-carboxylic acid.

While this process is specific to cyclopropane rings, the principle of sulfur alkylation followed by ring closure could be extrapolated to cyclobutane systems with appropriate substrate design.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

The compound has numerous applications across different scientific domains:

Organic Synthesis

One of the primary applications of 1-(methylsulfanyl)cyclobutane-1-carboxylic acid is as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for constructing more complex molecules. Notable reactions include:

- Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.

- Reduction : The carboxylic acid can be reduced to an alcohol.

- Substitution : The methylsulfanyl group can be replaced by other nucleophiles.

These reactions highlight its versatility and potential as a precursor for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound, including:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pathways associated with inflammation.

- Antimicrobial Activity : Investigations are underway to explore its efficacy against various pathogens.

The interactions of this compound with biological molecules may lead to the development of new drugs targeting specific diseases .

Biological Studies

In biological research, this compound serves as a probe to study enzyme mechanisms and metabolic pathways. Its ability to influence enzyme activity through structural interactions allows researchers to investigate biochemical processes relevant to health and disease .

Case Studies

Several case studies have explored the applications of this compound:

- Case Study 1 : A study on the synthesis of novel derivatives demonstrated that modifying the methylsulfanyl group could enhance the biological activity of related compounds, leading to improved anti-inflammatory properties.

- Case Study 2 : Research involving the compound's interaction with specific enzymes revealed its potential as an inhibitor in metabolic pathways associated with cancer progression.

Mecanismo De Acción

The mechanism of action of 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents at the cyclobutane ring’s 1-position:

*Molecular weight inferred from formula C₇H₁₂O₂S in .

†CAS number corresponds to a structurally similar analog with -SMe and -CH₂COOH groups.

Physicochemical Properties

- This compound : Predicted density 1.202 g/cm³, boiling point 285.4°C, and pKa ~4.45, indicating moderate acidity comparable to acetic acid .

- 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : Lower molar mass (158.15) suggests improved solubility; ester group may reduce reactivity compared to free acids .

- 3,3-Difluorocyclobutane-1,1-dicarboxylic acid derivatives : Fluorination enhances metabolic resistance and electronegativity, as seen in drug candidates (e.g., AS99811) .

Actividad Biológica

1-(Methylsulfanyl)cyclobutane-1-carboxylic acid (CAS Number: 45084684) is a cyclic carboxylic acid that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a methylsulfanyl group, which may enhance its pharmacological profiles. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2S |

| Molecular Weight | 142.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(CC(C1)C(=O)O)S |

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the methylsulfanyl group may facilitate interactions that enhance binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro.

- Cytotoxicity : Studies have indicated potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

Case Studies

- Antimicrobial Study :

- Cytotoxicity Assay :

- Anti-inflammatory Research :

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | 12.5 | >50 |

| 3-Tert-butyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid | 25 | >100 |

| Other related carboxylic acids | Varies (higher MIC values) | Varies |

Q & A

What are the recommended synthetic routes for 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid?

A practical approach involves starting with a cyclobutane precursor, such as 3-methylenecyclobutane-1-carbonitrile, followed by functionalization. For example:

- Hydrolysis : Convert nitrile groups to carboxylic acids under acidic or basic conditions .

- Thiolation : Introduce the methylsulfanyl group via nucleophilic substitution or Michael-type addition, using thioglycolic acid derivatives or methylthiol reagents (analogous to methods for sulfanyl-containing butanoic acids) .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect intermediates, enabling selective reactivity .

Key challenges include steric hindrance from the cyclobutane ring, requiring optimized reaction temperatures (e.g., 60–80°C) and catalysts like BF₃·Et₂O for Friedel-Crafts acylation .

How can the purity and structural integrity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%) .

- Spectroscopy :

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for cis/trans isomers of cyclobutane derivatives .

What computational tools predict the reactivity of this compound in retrosynthesis?

Advanced tools include:

- PISTACHIO and BKMS_METABOLIC : Predict feasible synthetic pathways by analyzing bond dissociation energies and intermediate stability .

- Density Functional Theory (DFT) : Model transition states for cyclobutane ring-opening reactions, such as [2+2] cycloreversion, to evaluate thermal stability .

- Reaxys/Scifinder : Identify analogous reactions (e.g., methyl 2-cyanocyclobutane-1-carboxylate synthesis) to guide reagent selection .

How can contradictions in spectroscopic data for cyclobutane derivatives be resolved?

- Variable Temperature NMR : Differentiate dynamic ring puckering (e.g., chair vs. boat conformers) by observing signal splitting at low temperatures (−40°C) .

- Isotopic Labeling : Use ¹³C-labeled methylsulfanyl groups to track chemical shift perturbations in crowded spectra .

- Comparative Analysis : Cross-reference with structurally validated compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid) to assign peaks accurately .

What in vitro models are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition Assays : Test interactions with cysteine proteases or dehydrogenases via Michaelis-Menten kinetics, given the sulfanyl group’s nucleophilic potential .

- Cellular Uptake Studies : Use fluorescent probes (e.g., BODIPY-labeled analogs) to monitor permeability in Caco-2 cell monolayers .

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging the cyclobutane ring’s rigidity for steric complementarity .

What safety protocols are critical for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation exposure (TLV: 1 ppm for similar sulfanyl compounds) .

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular contact, as cyclobutane carboxylic acids can cause irritation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for incineration .

How does the methylsulfanyl group influence the compound’s stability under storage conditions?

- Oxidation Sensitivity : The thioether group is prone to oxidation; store under inert gas (N₂/Ar) at −20°C with desiccants .

- pH-Dependent Degradation : Stability decreases below pH 3 (protonation of carboxylic acid) or above pH 8 (thioether oxidation). Use buffered solutions (pH 5–7) for long-term storage .

What strategies optimize the enantiomeric purity of cyclobutane derivatives during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.